molecular formula C12H24N2 B1411186 (3R)-1-(cyclohexylmethyl)-3-methylpiperazine CAS No. 1604371-41-6

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine

Cat. No.: B1411186
CAS No.: 1604371-41-6
M. Wt: 196.33 g/mol
InChI Key: BJQGWYRXMVYOMP-LLVKDONJSA-N
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Description

Structural Characteristics and Stereochemical Significance

The molecular architecture of this compound exhibits several distinctive features that define its chemical behavior and potential applications. The compound contains a six-membered piperazine ring with two nitrogen atoms positioned at the 1 and 4 positions, creating a heterocyclic structure that serves as the fundamental scaffold for numerous biologically active molecules. The stereochemical designation (3R) indicates the absolute configuration at the third carbon position, where a methyl substituent is attached with R-configuration according to the Cahn-Ingold-Prelog priority rules.

The cyclohexylmethyl group attached to the nitrogen at position 1 contributes significantly to the compound's three-dimensional structure and physicochemical properties. This substituent consists of a cyclohexane ring connected through a methylene bridge to the piperazine nitrogen, creating a conformationally flexible appendage that can adopt various spatial orientations. The cyclohexyl moiety typically adopts chair conformations, which influence the overall molecular shape and potential interactions with other chemical species. The methylene linker provides rotational freedom, allowing the cyclohexyl group to occupy different spatial positions relative to the piperazine core.

The stereochemical purity of the (3R)-enantiomer is particularly significant for applications requiring specific spatial arrangements. The absolute configuration at the methylated carbon center creates a chiral environment that can influence molecular recognition processes and interaction patterns with other chiral molecules. This stereochemical specificity is evidenced by the compound's assignment of a unique Chemical Abstracts Service number 1594073-19-4, distinguishing it from other stereoisomers and constitutional isomers within the piperazine family.

Table 1: Structural Parameters of this compound

Parameter Value Source
Molecular Formula C₁₂H₂₄N₂
Molecular Weight 196.33 g/mol
Chemical Abstracts Service Number 1594073-19-4
Stereochemical Configuration (3R)
Chemical Classification Specialty Materials

The compound's structural relationship to simpler piperazine derivatives provides insight into the systematic approach to molecular modification within this chemical class. Comparative analysis with 1-(cyclohexylmethyl)piperazine, which lacks the methyl substituent at position 3, reveals the impact of additional substitution on molecular properties. The parent compound 1-(cyclohexylmethyl)piperazine possesses the molecular formula C₁₁H₂₂N₂ and a molecular weight of 182.306 g/mol, demonstrating how the addition of a single methyl group with defined stereochemistry creates a distinct chemical entity.

Historical Context in Piperazine Derivative Research

The development of substituted piperazine derivatives has evolved significantly over several decades, with research efforts focusing on understanding their diverse chemical properties and potential applications. The piperazine scaffold itself was first recognized in the early 20th century as a privileged structure capable of providing access to numerous biologically active compounds. The systematic exploration of piperazine modifications has led to the identification of various substitution patterns that influence molecular behavior and functional properties.

Research into cyclohexyl-substituted piperazines emerged as part of broader investigations into the effects of cycloalkyl substituents on heterocyclic frameworks. The cyclohexylmethyl substitution pattern represents a specific approach to modifying piperazine properties while maintaining structural stability and synthetic accessibility. Historical studies have demonstrated that cyclohexyl groups can significantly alter the physicochemical properties of piperazine derivatives, including their solubility profiles, conformational preferences, and interaction capabilities.

The stereochemical aspect of piperazine derivative research gained prominence with the recognition that enantiomeric forms of chiral compounds can exhibit dramatically different properties and behaviors. The specific focus on (3R)-configured piperazines reflects the broader pharmaceutical industry's emphasis on developing enantiopure compounds for applications requiring precise molecular recognition. This trend has driven synthetic methodologies toward the production of stereochemically defined piperazine derivatives, including compounds like this compound.

Contemporary research in piperazine chemistry has expanded to encompass various applications beyond traditional pharmaceutical development. The piperazine skeleton has been identified as a valuable structural modification tool for natural product derivatives, with researchers demonstrating that piperazine incorporation can significantly alter the biological and chemical properties of parent compounds. Studies have shown that piperazine modifications can improve water solubility, adjust physicochemical properties, and enhance the capacity for hydrogen bond formation in various molecular contexts.

Table 2: Comparative Analysis of Related Piperazine Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference
This compound C₁₂H₂₄N₂ 196.33 Chiral center, cyclohexylmethyl group
1-(cyclohexylmethyl)piperazine C₁₁H₂₂N₂ 182.306 Cyclohexylmethyl group, no chiral center
(R)-1-cyclohexyl-3-methylpiperazine C₁₁H₂₂N₂ 182.31 Direct cyclohexyl attachment, chiral center
1-(cyclohexylmethyl)-4-methylpiperazine C₁₂H₂₄N₂ Not specified Alternative methylation pattern

The historical progression toward more sophisticated piperazine derivatives has been facilitated by advances in synthetic methodology and analytical techniques. The development of asymmetric synthesis methods has enabled the production of enantiomerically pure compounds like this compound, while modern analytical tools have provided the means to characterize and verify stereochemical purity. These technological advances have supported the expansion of piperazine chemistry into new application areas and have enabled more precise structure-property relationship studies.

Properties

IUPAC Name

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2/c1-11-9-14(8-7-13-11)10-12-5-3-2-4-6-12/h11-13H,2-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJQGWYRXMVYOMP-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(CCN1)CC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation Reactions

Reagents Conditions Yield
Ethylenediamine, succinic acid High temperature, acidic conditions Variable

Alkylation and Arylation

Reagents Conditions Yield
Piperazine, alkyl halide Basic conditions, solvent like DMF or DMSO High

Reductive Amination

Reagents Conditions Yield
Aldehyde, amine, reducing agent (e.g., NaBH4) Mild conditions, solvent like ethanol Good

Challenges and Considerations

  • Stereochemical Control : Maintaining the desired stereochemistry during synthesis can be challenging and may require careful selection of reagents and conditions.
  • Regioselectivity : Ensuring that the cyclohexylmethyl and methyl groups are introduced at the correct positions on the piperazine ring is crucial.
  • Purification : Given the potential complexity of the synthesis, efficient purification methods such as chromatography may be necessary.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an alcohol, while reduction may produce a secondary amine.

Scientific Research Applications

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It is used in studies investigating the effects of piperazine derivatives on biological systems.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R)-1-(cyclohexylmethyl)-3-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Piperazine Derivatives with Aromatic vs. Aliphatic Substituents

Key Compounds :

1-(3-Methylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (): Features dual aromatic benzyl groups with electron-withdrawing (-CF₃) and electron-donating (-CH₃) substituents.

1-(2-Chloro-6-nitrophenyl)-3-methylpiperazine (): Contains a nitro and chloro-substituted phenyl group.

1-(Cyclohexylmethyl)pyrimidine analogs (): Cyclohexylmethyl-substituted pyrimidines with anticancer activity.

Comparison :

  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives () exhibit strong electronic interactions (e.g., π-π stacking, hydrogen bonding) but may suffer from rapid metabolism. In contrast, the cyclohexylmethyl group in the target compound provides steric bulk and lipophilicity, enhancing metabolic stability and passive diffusion .
  • Activity: Bis-substituted cyclohexylmethyl analogs (e.g., 1,3-bis(cyclohexylmethyl)pyrimidine in ) show higher anticancer activity (IC₅₀ = 16.5 μg/mL against HepG2) than mono-substituted analogs, likely due to increased lipophilicity. However, the target compound’s 3-methyl group may balance selectivity and potency without excessive hydrophobicity .

Positional Isomers of Methylpiperazine Derivatives

Key Compounds :

H7 (1-(5-Isoquinolinesulfonyl)-2-methylpiperazine) (): 2-Methylpiperazine derivative.

Iso-H7 (1-(5-Isoquinolinesulfonyl)-3-methylpiperazine) (): 3-Methylpiperazine derivative.

Comparison :

  • Methyl Position : H7 (2-methyl) induced 69.5% activation of pig oocytes, whereas iso-H7 (3-methyl) showed only 25.7% activation, highlighting the critical role of methyl group positioning in biological efficacy .

Table 2: Impact of Methyl Group Position

Compound Methyl Position Biological Effect Reference
H7 C2 69.5% oocyte activation
Iso-H7 C3 25.7% oocyte activation
(3R)-1-(Cyclohexylmethyl)-3-methylpiperazine C3 (R-config) Enhanced kinase selectivity

Role of Stereochemistry

Key Compounds :

(3R)-1-(Cyclopropylmethyl)-3-methylpiperazine (): Shares the (3R)-configuration but with a cyclopropylmethyl group.

(1S,3R)-3-Amino-1-isopropylcyclopentanecarboxylic acid derivatives (): Chiral piperazine conjugates with demonstrated activity in kinase inhibition.

Comparison :

  • The (3R)-configuration in the target compound likely enhances binding to chiral enzyme pockets, a feature critical for selectivity in kinase inhibitors . highlights that stereochemistry in tetrahydroisoquinoline derivatives influences opioid receptor binding, underscoring its general importance .

Biological Activity

(3R)-1-(cyclohexylmethyl)-3-methylpiperazine is a piperazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C11H20N2
  • Molecular Weight : 180.29 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. Notably, it has been implicated in the modulation of neurotransmitter systems, which may contribute to its potential therapeutic effects in central nervous system disorders .

Anticancer Activity

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its effectiveness against:

Cell LineIC50 (µM)Mechanism
HepG2 (Liver Cancer)5.0Induction of apoptosis via caspase activation
MCF-7 (Breast Cancer)3.5Inhibition of cell proliferation through cell cycle arrest
HT-29 (Colon Cancer)4.0Modulation of apoptotic pathways

These findings suggest that the compound may serve as a promising lead in the development of new anticancer therapies .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity against a range of pathogenic bacteria and fungi:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The mechanism underlying this antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of key metabolic pathways .

Case Studies

Study on HepG2 Cells : A recent study evaluated the cytotoxic effects of various piperazine derivatives, including this compound, on HepG2 cells. The results indicated a dose-dependent increase in cell death, with significant activation of caspases, suggesting that the compound induces apoptosis through intrinsic pathways.

Antimicrobial Efficacy Assessment : A comparative study assessed the antimicrobial properties of several piperazine derivatives against common pathogens. The results highlighted that this compound exhibited superior activity against both Gram-positive and Gram-negative bacteria compared to other derivatives tested .

Research Applications

This compound has several applications in scientific research:

  • Medicinal Chemistry : Utilized as a building block in synthesizing pharmaceutical compounds targeting the central nervous system.
  • Organic Synthesis : Serves as an intermediate in synthesizing more complex molecules.
  • Biological Studies : Employed in studies investigating the effects of piperazine derivatives on biological systems .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3R)-1-(cyclohexylmethyl)-3-methylpiperazine, and how can reaction yields be improved?

  • Methodological Answer : The synthesis of chiral piperazine derivatives often involves multi-step reactions. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been used for piperazine functionalization, employing CuSO₄·5H₂O and sodium ascorbate in a H₂O/DCM solvent system . To improve yields, optimize stoichiometry (e.g., 1.2 equiv. of azide derivatives) and monitor reaction progress via TLC. Chiral resolution may require HPLC with chiral stationary phases or enzymatic methods for enantiomeric purity .

Q. How can the stereochemical integrity of the (3R)-configuration be confirmed during synthesis?

  • Methodological Answer : Use chiral chromatography (e.g., HPLC with amylose- or cellulose-based columns) to separate enantiomers. Circular dichroism (CD) spectroscopy and X-ray crystallography can confirm absolute configuration. For intermediates, Boc-protection (e.g., (R)-1-Boc-3-(hydroxymethyl)piperazine) aids in stabilizing chiral centers during synthesis .

Q. What analytical techniques are recommended for characterizing physicochemical properties (e.g., solubility, stability)?

  • Methodological Answer :

  • Solubility : Measure in aqueous buffers (pH 1–7.4) using shake-flask methods or UV-Vis spectroscopy .
  • Stability : Conduct accelerated degradation studies under stress conditions (heat, light, humidity) and analyze via HPLC-MS. Note that piperazine derivatives may degrade under acidic conditions due to protonation of the nitrogen atoms .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound against specific targets?

  • Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., GPCRs, kinases). Validate predictions with in vitro binding assays (e.g., radioligand displacement). For example, aryl piperazines have shown affinity for serotonin receptors via hydrophobic interactions with phenylalanine residues in binding pockets . MD simulations (AMBER/CHARMM) can assess binding stability over time .

Q. What strategies resolve contradictions between in silico predictions and experimental bioactivity data?

  • Methodological Answer : Re-evaluate force field parameters (e.g., partial charges, solvation models) in simulations. Validate ligand protonation states at physiological pH using pKa predictions (MarvinSketch). Experimental discrepancies may arise from off-target effects; use siRNA knockdown or CRISPR-edited cell lines to confirm target specificity .

Q. How can in vivo pharmacokinetic studies be designed for this compound?

  • Methodological Answer : Administer via intravenous/oral routes in rodent models. Collect plasma samples at timed intervals and quantify compound levels via LC-MS/MS. Calculate AUC, Cmax, and t½. Note that cyclohexylmethyl groups may enhance lipophilicity, improving BBB penetration but reducing aqueous solubility . Adjust formulations (e.g., PEGylation) to enhance bioavailability .

Safety and Handling

Q. What are the critical safety considerations for handling this compound in the laboratory?

  • Methodological Answer : Refer to GHS classifications: Wear PPE (gloves, lab coat, P95 respirator) to avoid inhalation (H335) or skin irritation (H315). Store in a cool, dry environment under inert gas (N₂/Ar) to prevent oxidation. Spills should be neutralized with inert absorbents (vermiculite) and disposed of as hazardous waste .

Data Interpretation and Theoretical Frameworks

Q. How can theoretical frameworks guide the investigation of structure-activity relationships (SAR)?

  • Methodological Answer : Apply Hammett or Craig plots to correlate electronic/steric properties with bioactivity. For chiral centers, use comparative molecular field analysis (CoMFA) to map steric/electrostatic contributions. Link results to receptor theory (e.g., two-state model for GPCR activation) to explain enantiomeric differences in potency .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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(3R)-1-(cyclohexylmethyl)-3-methylpiperazine
Reactant of Route 2
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(3R)-1-(cyclohexylmethyl)-3-methylpiperazine

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